1-(4-Methoxyphenyl)-6-methylheptan-3-one
Description
1-(4-Methoxyphenyl)-6-methylheptan-3-one is a ketone derivative featuring a 4-methoxyphenyl group attached to a branched heptan-3-one backbone. Its molecular formula is C15H20O2, with a molecular weight of 232.32 g/mol. The methoxy group at the para position of the phenyl ring contributes to its electronic profile, while the 6-methyl substituent on the heptan chain influences steric and lipophilic properties.
Properties
CAS No. |
90831-83-7 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-6-methylheptan-3-one |
InChI |
InChI=1S/C15H22O2/c1-12(2)4-8-14(16)9-5-13-6-10-15(17-3)11-7-13/h6-7,10-12H,4-5,8-9H2,1-3H3 |
InChI Key |
MIUZPCYYPNNTEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)CCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation
Principle : Base- or acid-catalyzed condensation of 4-methoxyacetophenone with methyl vinyl ketone.
Procedure :
- Step 1 : 4-Methoxyacetophenone (1.0 equiv) reacts with methyl vinyl ketone (1.2 equiv) in toluene under reflux with p-toluenesulfonic acid (0.05 equiv) as a catalyst.
- Step 2 : Azeotropic removal of water via Dean-Stark trap over 10–12 hours.
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate, 9:1).
Yield : 65–72%.
Purity : >98% (HPLC).
Advantages : Scalable, avoids expensive catalysts.
Limitations : Requires careful control of reaction conditions to prevent side reactions.
Asymmetric Hydroboration-Oxidation
Principle : Enantioselective hydroboration of 1-methoxy-4-vinylbenzene followed by oxidation.
Procedure :
- Step 1 : (S)-Quinap-rhodium complex (0.5 mol%) catalyzes hydroboration with catecholborane (1.5 equiv) in THF at –30°C.
- Step 2 : Quench with MeMgCl, followed by oxidative workup using H₂NOSO₃H.
Yield : 57%.
Optical Purity : 98% ee (chiral HPLC).
Advantages : High enantioselectivity.
Limitations : Costly catalysts, hazardous reagents (catecholborane).
Enzymatic Resolution
Principle : Lipase-mediated kinetic resolution of racemic intermediates.
Procedure :
- Step 1 : Racemic 1-(4-methoxyphenyl)-6-methylheptan-3-ol is acetylated with vinyl acetate.
- Step 2 : Lipase B (Novozym 435) selectively hydrolyzes the (S)-enantiomer in phosphate buffer (pH 7.0) at 30°C.
Yield : 40–45% (recovered (R)-enantiomer).
Optical Purity : 78% ee.
Advantages : Mild conditions, eco-friendly.
Limitations : Low scalability, moderate enantiomeric excess.
Comparative Analysis of Methods
| Method | Yield (%) | Optical Purity (% ee) | Catalyst/Conditions | Scalability |
|---|---|---|---|---|
| Aldol Condensation | 65–72 | Racemic | p-TsOH, toluene, reflux | High |
| Asymmetric Hydroboration | 57 | 98 | Rh-(S)-quinap, catecholborane | Moderate |
| Enzymatic Resolution | 40–45 | 78 | Lipase B, aqueous buffer | Low |
Advanced Methodologies
Multi-Enzymatic Cascade Synthesis
A one-pot enzymatic system combining alcohol dehydrogenase (ADH) and ene reductase (ER) enables asymmetric reduction of α,β-unsaturated ketones. Reported yields reach 85% with >99% ee for analogous structures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-6-methylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 1-(4-methoxyphenyl)-6-methylheptanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)-6-methylheptan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-6-methylheptan-3-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural and Functional Group Comparison
Key Observations :
Substituent Electronic Effects :
- The 4-methoxy group in the target compound donates electrons via resonance, stabilizing the phenyl ring and enhancing lipophilicity compared to the 4-methyl group in FDB014955 .
- Hydroxyl substituents (e.g., in FDB011318 and CAS 498-02-2) increase polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing metabolic stability .
Physicochemical Properties
Table 2: Property Comparison
| Compound Name | Boiling Point (°C, estimated) | Solubility (mg/mL) | LogP (Predicted) |
|---|---|---|---|
| This compound | ~290–310 | ~0.5 (DMSO) | 3.8 |
| 2-Methyl-6-(4-methylphenyl)heptan-3-one | ~275–295 | ~1.2 (DMSO) | 4.2 |
| 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | >300 | ~0.1 (Water) | 2.9 |
| Ethanone, 1-(4-Hydroxy-3-methoxyphenyl)- | ~250–270 | ~10 (Water) | 1.5 |
Analysis :
- The target compound’s methoxy group balances moderate solubility in organic solvents (e.g., DMSO) with sufficient lipophilicity (LogP ~3.8) for membrane permeability .
- Hydroxyl-containing analogs (e.g., FDB011318, CAS 498-02-2) show higher aqueous solubility but lower LogP values, limiting bioavailability in lipid-rich environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
